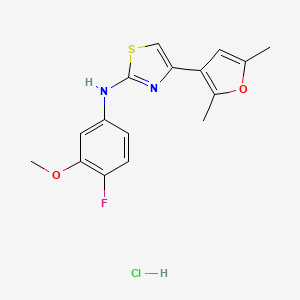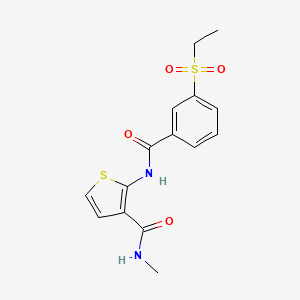
N-(cyclopropylmethyl)-3-fluoroisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclopropylmethyl)-3-fluoroisonicotinamide” is a compound that contains an isonicotinamide group, which is a derivative of pyridine, and a cyclopropylmethyl group. The presence of a fluorine atom at the 3-position of the isonicotinamide group could potentially influence its chemical properties and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring (from the isonicotinamide group), a cyclopropyl group, and a fluorine atom. The exact spatial arrangement of these groups could significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the cyclopropyl group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorine atom is highly electronegative, which could make the compound a target for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its polarity, potentially influencing its solubility in different solvents. The cyclopropyl group could influence its steric properties .Wissenschaftliche Forschungsanwendungen
Opioid Antagonist Synthesis
This compound is a key intermediate in the synthesis of opioid antagonists like naloxone and naltrexone . These antagonists are crucial for reversing opioid overdoses and treating dependencies. The modification of the N-methyl group of morphinan alkaloids significantly impacts their pharmacological properties, and the introduction of the N-(cyclopropylmethyl) group enhances their antagonist activity.
Green Chemistry in Pharmaceutical Synthesis
The sustainable synthesis of noroxymorphone, which is an important step in producing opioid antagonists, utilizes this compound. The process involves an electrochemical N-demethylation step that is safer and more environmentally friendly compared to traditional methods involving harmful reagents .
GPCR Ligand Discovery
The compound serves as a building block in designing peptide–drug conjugate ligands for the kappa-opioid receptor (KOR) . This is significant for the development of new therapeutics for medical applications such as pain conditions, leveraging the compound’s ability to modulate receptor activity.
Analgesic Development
As part of the opioid analgesic development process, this compound’s derivatives are explored for their analgesic properties. The goal is to create pain-relief medications with fewer side effects and reduced potential for abuse .
Antinociception Studies
In vivo efficacy studies have shown that derivatives of this compound induce potent KOR-mediated antinociception in animal models . This application is vital for understanding pain pathways and developing non-addictive painkillers.
Electroorganic Synthesis
The compound is used in electroorganic synthesis processes as part of a scalable flow electrolysis cell, improving reaction throughput and space-time yield. This application is a step towards more sustainable and efficient pharmaceutical manufacturing .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
For instance, it might inhibit or activate the function of its target, leading to downstream effects on cellular signaling pathways .
Biochemical Pathways
For instance, they can participate in the biosynthesis of cyclopropane in natural products, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
Similar compounds have shown that the presence of a carbonyl group at position 6 is preferable to a hydroxyl function, enhancing receptor affinity and agonist potency in vitro and in vivo .
Result of Action
In vivo, they were highly effective against acute thermal nociception in mice with marked increased antinociceptive potency compared to the lead molecules .
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOWZZZUTLYFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-fluoroisonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)
![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)


![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)